4-Bromo-3-(difluoromethoxy)-2-fluorobenzonitrile
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Overview
Description
4-Bromo-3-(difluoromethoxy)-2-fluorobenzonitrile is an organic compound with the molecular formula C8H3BrF2NO It is a derivative of benzonitrile, featuring bromine, fluorine, and difluoromethoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(difluoromethoxy)-2-fluorobenzonitrile typically involves multiple steps, including halogenation, nitration, and methoxylation reactions. One common method involves the following steps:
Halogenation: Bromination of a suitable precursor, such as 2-fluorobenzonitrile, using bromine or a brominating agent.
Methoxylation: Introduction of the difluoromethoxy group using a difluoromethylating agent under appropriate conditions.
Nitration: Nitration of the intermediate compound to introduce the nitrile group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(difluoromethoxy)-2-fluorobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-3-(difluoromethoxy)-2-fluorobenzonitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(difluoromethoxy)-2-fluorobenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-(difluoromethoxy)benzoic acid
- Methyl 4-bromo-3-(difluoromethoxy)benzoate
- (4-Bromo-3-(difluoromethoxy)-2-fluorophenyl)(methyl)sulfane
Uniqueness
4-Bromo-3-(difluoromethoxy)-2-fluorobenzonitrile is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. Its difluoromethoxy group, in particular, can influence its electronic characteristics and interactions with other molecules, making it valuable for specialized applications.
Properties
Molecular Formula |
C8H3BrF3NO |
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Molecular Weight |
266.01 g/mol |
IUPAC Name |
4-bromo-3-(difluoromethoxy)-2-fluorobenzonitrile |
InChI |
InChI=1S/C8H3BrF3NO/c9-5-2-1-4(3-13)6(10)7(5)14-8(11)12/h1-2,8H |
InChI Key |
FLTMIVVMMFNBKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)F)OC(F)F)Br |
Origin of Product |
United States |
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